molecular formula C18H21NO B13862171 1-[3-(Benzyloxy)propyl]indoline

1-[3-(Benzyloxy)propyl]indoline

Cat. No.: B13862171
M. Wt: 267.4 g/mol
InChI Key: ZTASKJIGBQBSQD-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)propyl]indoline is an organic compound that belongs to the indoline family. . The structure of this compound consists of an indoline core with a benzyloxypropyl substituent at the nitrogen atom, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-[3-(Benzyloxy)propyl]indoline can be achieved through several synthetic routes. One common method involves the reaction of indoline with 3-chloropropyl benzyl ether under basic conditions to form the desired product . The reaction typically takes place in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

For industrial production, the preparation method involves the use of phenylformic acid as a starting material to produce this compound hydrochloride. This intermediate is then subjected to further reactions, including reduction and nitrile formation, to yield the final product . The industrial process is designed to be cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

1-[3-(Benzyloxy)propyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)propyl]indoline involves its interaction with various molecular targets and pathways. The indoline core can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The benzyloxypropyl substituent can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

1-[3-(Benzyloxy)propyl]indoline can be compared with other indoline derivatives, such as:

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-(3-phenylmethoxypropyl)-2,3-dihydroindole

InChI

InChI=1S/C18H21NO/c1-2-7-16(8-3-1)15-20-14-6-12-19-13-11-17-9-4-5-10-18(17)19/h1-5,7-10H,6,11-15H2

InChI Key

ZTASKJIGBQBSQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCOCC3=CC=CC=C3

Origin of Product

United States

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